![molecular formula C17H13Br2NO3S B2620336 5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate CAS No. 332145-54-7](/img/structure/B2620336.png)
5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate
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Description
5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a quinoline ring and a sulfonate group. This compound is used in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and bromine substitution make it an intriguing candidate for inhibiting cancer cell growth or metastasis .
- Kinase Inhibitor : Some studies suggest that 5,7-dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate could act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, making them attractive targets for drug development .
- Luminescent Properties : The quinoline scaffold in this compound exhibits fluorescence properties. Researchers investigate its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Surface Coatings : The sulfonate group provides water solubility and reactivity. Scientists explore its application in surface coatings, such as modifying glass or metal surfaces for improved properties .
- Sensor Platforms : Researchers have studied the use of this compound in chemical sensors. Its interaction with specific analytes could lead to sensitive and selective detection methods .
- Water Treatment : The sulfonate moiety enhances water solubility, making it suitable for water treatment applications. Researchers investigate its potential as an adsorbent for removing pollutants from contaminated water.
- Metal Chelation : The quinoline ring can coordinate with metal ions. Scientists explore its use in metal complexes for catalysis, sensing, or other applications .
Medicinal Chemistry and Drug Development
Photophysics and Organic Electronics
Materials Science and Surface Modification
Analytical Chemistry and Sensors
Environmental Chemistry and Remediation
Coordination Chemistry and Metal Complexes
properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO3S/c1-10-5-6-11(2)15(8-10)24(21,22)23-17-14(19)9-13(18)12-4-3-7-20-16(12)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUGNHQHRFHEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 2,5-dimethylbenzene-1-sulfonate |
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